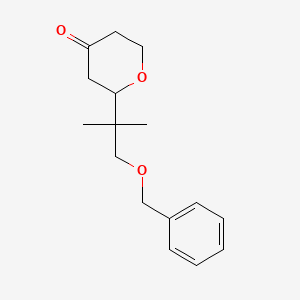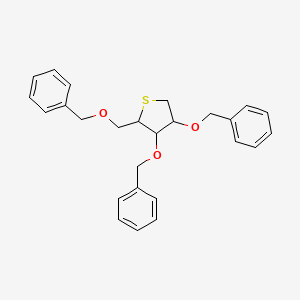![molecular formula C18H10O6 B12820286 7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chromene units linked through a central dione structure, with hydroxyl groups at the 7 and 7’ positions, contributing to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method starts with the preparation of chromene derivatives, which are then coupled through oxidative processes. Key steps include:
Formation of Chromene Units: This can be achieved through the cyclization of phenolic compounds with aldehydes under acidic conditions.
Coupling Reaction: The chromene units are then linked via oxidative coupling, often using reagents like potassium ferricyanide or other oxidizing agents.
Hydroxylation: Introduction of hydroxyl groups at the 7 and 7’ positions can be performed using hydroxylating agents such as hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Processing: Utilizing large reactors for the cyclization and coupling reactions.
Continuous Flow Systems: For more efficient and controlled synthesis, continuous flow reactors can be employed, allowing for better temperature and reaction time management.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dione structure can be reduced to diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive hydroxyl and dione groups.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chromophoric properties.
Mecanismo De Acción
The mechanism by which 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione exerts its effects involves its ability to participate in redox reactions and form stable complexes with metal ions. These interactions can influence various biochemical pathways and molecular targets, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydroxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.
4-Hydroxycoumarin: Another chromene derivative with distinct reactivity.
Quercetin: A flavonoid with multiple hydroxyl groups, showing similar redox properties.
Uniqueness
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is unique due to its bichromene structure, which provides a distinct set of chemical properties and reactivities not found in simpler chromene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H10O6 |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O6/c19-11-5-1-9-3-7-13(21)23-17(9)15(11)16-12(20)6-2-10-4-8-14(22)24-18(10)16/h1-8,19-20H |
Clave InChI |
GSWJQORLOFYJTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CC(=O)O2)C3=C(C=CC4=C3OC(=O)C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


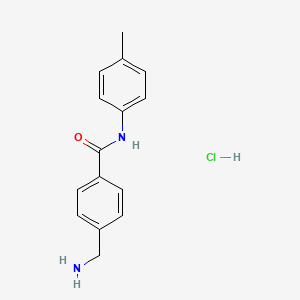
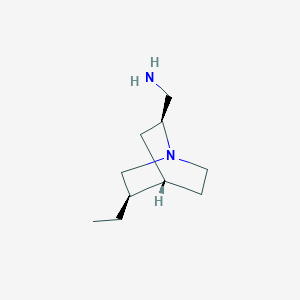
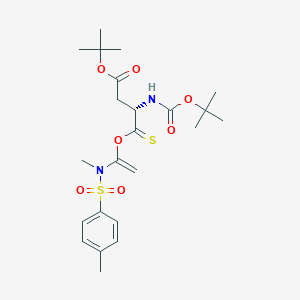
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
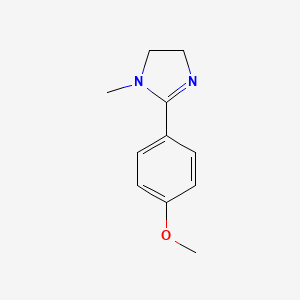
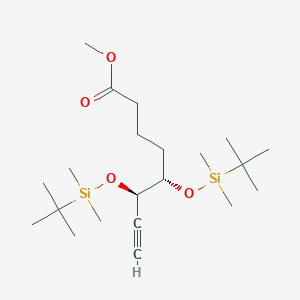

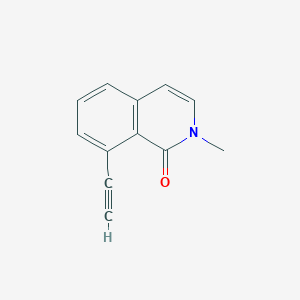
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
